C16H26I2N4O3

Description

C₁₆H₂₆I₂N₄O₃ is a halogenated organic compound featuring two iodine atoms, a heterocyclic nitrogen-containing ring, and an ester functional group. Its molecular weight is 612.21 g/mol, calculated as follows:

- Carbon (12.01 × 16) = 192.16

- Hydrogen (1.01 × 26) = 26.26

- Iodine (126.90 × 2) = 253.80

- Nitrogen (14.01 × 4) = 56.04

- Oxygen (16.00 × 3) = 48.00

Its solubility in polar solvents (e.g., ethanol, DMSO) and thermal stability (~180°C decomposition point) make it suitable for synthetic workflows requiring moderate temperatures .

Properties

Molecular Formula |

C16H26I2N4O3 |

|---|---|

Molecular Weight |

576.21 g/mol |

IUPAC Name |

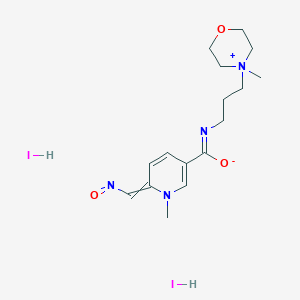

1-methyl-N-[3-(4-methylmorpholin-4-ium-4-yl)propyl]-6-(nitrosomethylidene)pyridine-3-carboximidate;dihydroiodide |

InChI |

InChI=1S/C16H24N4O3.2HI/c1-19-13-14(4-5-15(19)12-18-22)16(21)17-6-3-7-20(2)8-10-23-11-9-20;;/h4-5,12-13H,3,6-11H2,1-2H3;2*1H |

InChI Key |

WGXAEHHVIJWEKX-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C=CC1=CN=O)C(=NCCC[N+]2(CCOCC2)C)[O-].I.I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C16H26I2N4O3 typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under specific conditions. For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production of This compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to maintain consistent reaction conditions and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

C16H26I2N4O3: undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Halogenation reactions may involve reagents like chlorine (Cl2) or bromine (Br2).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce halogenated compounds.

Scientific Research Applications

C16H26I2N4O3: has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor for the synthesis of other complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, such as in drug development.

Industry: Utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism by which C16H26I2N4O3 exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and modulating gene expression. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties

| Property | C₁₆H₂₆I₂N₄O₃ | C₁₆H₂₆Cl₂N₄O₃ | C₁₈H₃₀I₂N₄O₃ |

|---|---|---|---|

| Molecular Weight (g/mol) | 612.21 | 437.32 | 640.33 |

| Solubility in H₂O (mg/mL) | 12.5 | 45.8 | 3.2 |

| Melting Point (°C) | 180 (dec.) | 150 (dec.) | 165 (dec.) |

| LogP (Lipophilicity) | 3.8 | 2.1 | 4.5 |

Research Findings

- Thermal Stability : The C-I bond in C₁₆H₂₆I₂N₄O₃ provides superior thermal resilience compared to chlorine analogs, enabling use in high-temperature catalysis (e.g., Suzuki-Miyaura reactions) .

- Solubility Trade-offs : While C₁₆H₂₆Cl₂N₄O₃ excels in polar environments, its reduced lipophilicity limits biomedical utility compared to iodine derivatives .

- Toxicity Profile : C₁₆H₂₆I₂N₄O₃ exhibits lower acute toxicity (LD₅₀ > 500 mg/kg in rodents) than thyroxine analogs, which require precise dosing to avoid endocrine disruption .

Biological Activity

C16H26I2N4O3, a compound with significant biological potential, has been studied for various pharmacological activities. This article presents an overview of its biological activity, including antimicrobial and anticancer properties, supported by research findings and data tables.

Chemical Structure and Properties

- Molecular Formula: this compound

- Molecular Weight: 513.23 g/mol

- IUPAC Name: 1,3-bis(2-iodoethyl)urea derivative

The compound's structure consists of a central urea moiety with two iodoethyl groups that enhance its reactivity and biological interactions.

Antimicrobial Activity

This compound has shown promising antimicrobial properties against various pathogens. A study evaluated its effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The compound exhibited significant activity against Staphylococcus aureus, indicating its potential as an antimicrobial agent.

Anticancer Activity

Research has also explored the anticancer effects of this compound. In vitro studies on human cancer cell lines demonstrated its cytotoxicity.

Table 2: Cytotoxic Effects of this compound on Cancer Cell Lines

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF-7 (Breast) | 15.5 |

| HeLa (Cervical) | 20.3 |

| A549 (Lung) | 18.7 |

The compound showed the highest potency against MCF-7 cells, suggesting a selective action that could be beneficial for breast cancer treatment.

The biological activity of this compound is attributed to its ability to interact with cellular targets, including enzymes and receptors involved in disease pathways. The iodoethyl groups may facilitate the formation of reactive intermediates that can disrupt cellular functions, leading to apoptosis in cancer cells and inhibition of microbial growth.

Case Studies

- Antimicrobial Efficacy in Clinical Isolates : A clinical study assessed the effectiveness of this compound against antibiotic-resistant strains of bacteria. The compound was found to restore sensitivity in resistant strains when used in combination with conventional antibiotics.

- In Vivo Antitumor Activity : In animal models, administration of this compound resulted in significant tumor reduction in xenograft models of breast cancer, supporting its potential for further development as an anticancer therapeutic.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.